

# Experimental procedure for synthesizing flavones from chalcone dibromide

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## Compound of Interest

Compound Name: *1-Propanone, 2,3-dibromo-1,3-diphenyl-*

Cat. No.: *B1329671*

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## Application Note: A Green Chemistry Approach to Flavone Synthesis

### Introduction

Flavones are a significant class of flavonoids, a group of naturally occurring polyphenolic compounds found extensively in plants. These compounds are of great interest to researchers, particularly in drug development, due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A common and effective synthetic route to flavones is the Emilewicz–von Kostanecki cyclization, which involves the bromination of a 2'-hydroxychalcone to form a chalcone dibromide intermediate, followed by a base-catalyzed cyclodehydrobromination.[3]

This application note provides a detailed, eco-friendly protocol for the synthesis of flavones from 2'-hydroxychalcones via the chalcone dibromide intermediate. The described method utilizes a solvent-free grinding technique, which minimizes the use of hazardous organic solvents, reduces reaction times, and offers high yields, aligning with the principles of green chemistry.

### Principle of the Reaction

The synthesis is a two-step process:

- **Bromination:** The  $\alpha,\beta$ -double bond of the 2'-hydroxychalcone is selectively brominated using ammonium bromide and ammonium persulfate under aqueous moist conditions at room temperature. This method avoids the need for protecting the hydroxyl group, which is often required in traditional methods to prevent nuclear bromination.
- **Cyclodehydrobromination:** The resulting  $\alpha,\beta$ -dibromo-2'-hydroxychalcone intermediate is then treated with a base. The protocol described uses barium hydroxide moistened with ethanol. The base facilitates an intramolecular nucleophilic attack of the hydroxyl group followed by the elimination of two molecules of hydrogen bromide, leading to the formation of the stable flavone ring system.

## Experimental Protocols

### Materials and Equipment

- **Reagents:** Substituted 2'-hydroxychalcones, Ammonium Bromide ( $\text{NH}_4\text{Br}$ ), Ammonium Persulfate ( $(\text{NH}_4)_2\text{S}_2\text{O}_8$ ), Barium Hydroxide ( $\text{Ba}(\text{OH})_2$ ), Ethanol, Dilute Hydrochloric Acid ( $\text{HCl}$ ), Deionized Water.
- **Equipment:** Mortar and pestle, beakers, Buchner funnel and flask, filtration apparatus, Thin Layer Chromatography (TLC) plates, glass capillaries, pH indicator paper, IR Spectrophotometer, NMR Spectrometer.

### Protocol 1: Synthesis of $\alpha,\beta$ -Dibromo-2'-hydroxychalcone (Intermediate)

This protocol details an eco-friendly grinding method for the bromination of 2'-hydroxychalcones.

- Place 2'-hydroxychalcone (1.0 mmol), ammonium bromide (2.0 mmol), and ammonium persulfate (1.0 mmol) in a mortar.
- Add 2-3 drops of water to moisten the mixture.
- Grind the mixture with a pestle at room temperature for the time specified in Table 1.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, add 20 mL of water to the reaction mixture and stir for 2-3 minutes.
- Filter the solid product using a Buchner funnel, wash thoroughly with water, and air dry.
- The  $\alpha,\beta$ -dibromo-2'-hydroxychalcone intermediate can be used in the next step without further purification.

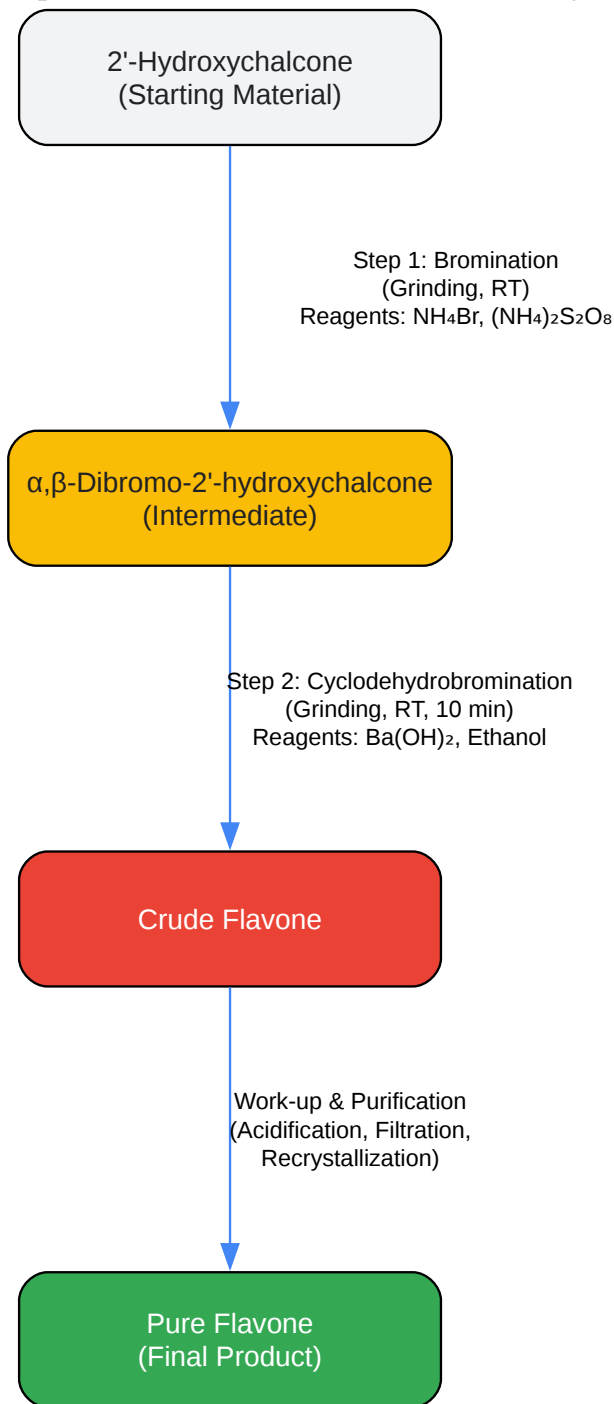
## Protocol 2: Synthesis of Flavone

This protocol describes the cyclodehydrobromination of the intermediate to yield the final flavone product.

- Place the  $\alpha,\beta$ -dibromo-2'-hydroxychalcone (1.0 mmol) obtained from Protocol 1 in a clean mortar.
- Add barium hydroxide (1.5 mmol) moistened with a few drops of ethanol.
- Grind the mixture vigorously with a pestle at room temperature for approximately 10 minutes.
- Monitor the reaction for completion by TLC.
- Once the reaction is complete, add 15 mL of dilute HCl to the mortar to neutralize the excess base and precipitate the product.
- Filter the solid crude flavone under vacuum and wash with water until the filtrate is neutral.
- Purify the final product by recrystallization from aqueous ethanol to obtain pure crystalline flavone.
- Confirm the structure and purity using spectroscopic methods (e.g., IR,  $^1\text{H}$  NMR) and by determining the melting point.

## Visualization of Experimental Workflow

## Experimental Workflow for Flavone Synthesis



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Caption: Workflow for the two-step synthesis of flavones via a dibromide intermediate.

## Data Presentation and Characterization

The described grinding technique provides good to excellent yields for a variety of substituted flavones. The reaction times are notably short, highlighting the efficiency of this solvent-free method.

Table 1: Reaction Conditions and Yields for the Synthesis of Substituted Flavones.

Entry	Substituent (R)	Product	Bromination Time (min)	Cyclization Time (min)	Yield (%)	Melting Point (°C)
1	H	Flavone	10	10	78	98-99
2	4'-OCH <sub>3</sub>	4'-Methoxyflavone	12	10	82	156-157
3	4'-Cl	4'-Chloroflavone	15	10	75	188-189
4	3',4'-(OCH <sub>3</sub> ) <sub>2</sub>	3',4'-Dimethoxyflavone	15	10	80	155-156

Characterization Data for Flavone (Entry 1):

- IR (KBr): 1640 cm<sup>-1</sup> (C=O stretch).
- <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 6.85 (s, 1H, C3-H), 7.45-7.96 (m, 8H, Aromatic), 8.25 (d, 1H, J = 9.0 Hz, C5-H). The appearance of a singlet at δ 6.85 for the C3-proton and the absence of signals corresponding to α and β protons of the chalcone confirm the formation of the flavone ring.

## Conclusion

The synthesis of flavones from chalcone dibromides using a solvent-free grinding technique is a highly efficient, rapid, and environmentally friendly method. It provides high yields and avoids the complications of nuclear bromination and the use of volatile organic solvents. This protocol

is well-suited for academic research laboratories and for professionals in the field of medicinal chemistry and drug development looking for sustainable synthetic routes to this important class of bioactive compounds.

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